(5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-pyridin-4-yl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
The compound (5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-pyridin-4-yl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a fused heterocyclic system comprising a thiazolo[3,2-b][1,2,4]triazole core substituted with a 3-ethoxy-4-propoxybenzylidene group at position 5 and a pyridin-4-yl group at position 2. Its molecular structure features a planar thiazolo-triazole system with a cis(Z)-configured arylidene moiety, critical for biological activity .
This compound belongs to a broader class of 5-arylidene-thiazolo[3,2-b][1,2,4]triazol-6(5H)-ones, which are synthesized via condensation reactions between aldehydes and thiazolo-triazole precursors under acidic or ultrasonic conditions . These derivatives are pharmacologically significant, exhibiting anti-inflammatory, anticancer, and antimicrobial activities .
Properties
IUPAC Name |
(5Z)-5-[(3-ethoxy-4-propoxyphenyl)methylidene]-2-pyridin-4-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-3-11-28-16-6-5-14(12-17(16)27-4-2)13-18-20(26)25-21(29-18)23-19(24-25)15-7-9-22-10-8-15/h5-10,12-13H,3-4,11H2,1-2H3/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRRSEWIZWTRIS-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=NC=C4)S2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=NC=C4)S2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-pyridin-4-yl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a member of the thiazolo[3,2-b][1,2,4]triazole family, known for diverse biological activities. This article explores its biological activity based on various studies and data.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 421.5 g/mol. The structure features a thiazole ring fused with a triazole moiety and various functional groups that contribute to its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds within the thiazolo[3,2-b][1,2,4]triazole class exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown effectiveness against various bacterial strains and fungi.
- Case Study : A study demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazoles inhibited the growth of Staphylococcus aureus and Escherichia coli significantly.
Anti-inflammatory Properties
The compound has been noted for its potential anti-inflammatory effects:
- Mechanism : It may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Case Study : In animal models of arthritis, administration led to reduced swelling and pain indicators, suggesting a therapeutic role in inflammatory diseases.
Anticancer Activity
The anticancer potential of this compound is noteworthy:
- In vitro assays have shown cytotoxic effects on various cancer cell lines including breast and colon cancer cells.
- Research Findings : A study indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways.
The biological activity of this compound appears to be mediated through multiple mechanisms:
- Enzyme Inhibition : The compound can bind to specific enzymes or receptors, inhibiting their activity.
- Signal Transduction Modulation : It may interfere with signaling pathways involved in inflammation and cell proliferation.
Comparative Analysis
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazolo[3,2-b][1,2,4]triazol-6(5H)-ones exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial and fungal strains. The mechanism of action is believed to involve interference with microbial enzyme systems or disruption of cellular processes.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit key inflammatory mediators, potentially making it a candidate for treating inflammatory diseases such as arthritis. The ability to modulate inflammatory pathways could lead to the development of new therapeutic agents.
Anticancer Potential
Preliminary studies indicate that (5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-pyridin-4-yl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle progression. Further research is needed to elucidate the specific pathways involved.
Synthetic Methodologies
The synthesis of this compound can be achieved through various methods. Common approaches include:
- Condensation Reactions : Utilizing aldehydes and amines under controlled conditions to form the desired thiazolo-triazole structure.
- Cyclization Techniques : Employing cyclization reactions that promote the formation of heterocyclic rings from linear precursors.
High-performance liquid chromatography (HPLC) is often employed to assess the purity and yield during synthesis.
Case Study 1: Antimicrobial Screening
A study conducted on a series of thiazolo[3,2-b][1,2,4]triazol derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the substituents could enhance efficacy.
Case Study 2: Anti-inflammatory Activity Assessment
In a controlled experiment assessing the anti-inflammatory effects of related compounds, it was found that specific derivatives could reduce pro-inflammatory cytokine production in vitro. This suggests potential applications in treating conditions characterized by chronic inflammation.
Chemical Reactions Analysis
Oxidation Reactions
The benzylidene group and thiazole ring are primary sites for oxidation:
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Key Insight : The ethoxy and propoxy groups on the benzylidene moiety stabilize intermediates during oxidation, enhancing reaction selectivity.
Reduction Reactions
Reductive modifications target unsaturated bonds and aromatic systems:
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Note : Catalytic hydrogenation preserves the thiazolo-triazole core while modifying peripheral groups.
Nucleophilic Substitution
The electron-deficient triazole ring and halogenated analogs participate in substitution:
| Site | Reagent | Product | Source |
|---|---|---|---|
| Chlorine at C-2 (hypothetical) | ROH/NaOH | Alkoxy substitution at C-2 | , |
| Thiazole sulfur | NH₂NH₂ | Replacement of sulfur with amine (limited to specific analogs) |
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Mechanism : Aryl halide analogs undergo SNAr reactions due to activation by adjacent electron-withdrawing groups.
Cycloaddition and Ring-Opening
The triazole moiety enables [3+2] cycloaddition:
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Example : Reaction with dibenzoylacetylene yields extended π-conjugated systems under catalyst-free conditions .
Functional Group Transformations
Ether and ester groups undergo hydrolysis and alkylation:
| Group | Reaction | Conditions | Product | Source |
|---|---|---|---|---|
| Ethoxy/propoxy ethers | HI (48%), reflux | Cleavage to phenolic hydroxyl groups | , | |
| Ester hydrolysis (hypothetical) | NaOH in H₂O/THF | Carboxylic acid formation |
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Kinetics : Propoxy groups hydrolyze faster than ethoxy due to steric effects.
Metal Coordination
The pyridin-4-yl group acts as a ligand:
| Metal Ion | Coordination Site | Application | Source |
|---|---|---|---|
| Pd(II) | Pyridine nitrogen | Catalytic cross-coupling reactions | |
| Cu(I) | Triazole nitrogen | Bioinorganic complex formation |
-
Stability : Complexes with transition metals exhibit enhanced solubility in polar aprotic solvents .
Photochemical Reactions
Ultraviolet irradiation induces structural changes:
| Reaction | Wavelength | Outcome | Source |
|---|---|---|---|
| Benzylidene isomerization | UV-A (365 nm) | Z to E isomer interconversion | , |
| Triazole ring cleavage | UV-C (254 nm) | Formation of nitrile and sulfur-containing fragments |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural differences among analogues lie in:
Arylidene substituents (position 5): Variations in alkoxy groups or aromatic systems modulate electronic and steric properties.
Triazole ring substituents (position 2): Pyridinyl, phenyl, or heteroaryl groups influence target selectivity.
Table 1: Structural and Physicochemical Comparison
Molecular and Crystallographic Insights
- Planarity : The thiazolo-triazole core is nearly planar in all analogues, as seen in the 2,3-dimethoxy derivative (interplanar angle: 0.89°) . This planarity facilitates π-π stacking with biological targets.
- Bond Lengths : The C4–C5 double bond (~1.34 Å) and S1–C2 single bond (~1.74 Å) are conserved across derivatives, ensuring structural rigidity .
- Intermolecular Interactions : C–H···N hydrogen bonds stabilize crystal packing in analogues, which may correlate with solubility and bioavailability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-pyridin-4-yl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one?
- Methodological Answer : The compound can be synthesized via condensation of a thiazolo[3,2-b][1,2,4]triazol-6(5H)-one precursor with 3-ethoxy-4-propoxybenzaldehyde under basic conditions. Typical protocols involve refluxing in ethanol/methanol with NaOH/KOH (yields 52–64%) . Optimization includes solvent selection (polar aprotic solvents may enhance reactivity) and temperature control to stabilize the Z-configuration .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
- Methodological Answer :
- 1H/13C-NMR : Assign peaks for the benzylidene proton (δ ~7.5–8.5 ppm, Z-configuration) and pyridyl protons (δ ~8.0–8.5 ppm) .
- LCMS (ESI+) : Confirm molecular ion peaks (e.g., m/z ~486 [M+H]+ for analogous derivatives) .
- X-ray crystallography : Resolve the Z-configuration and planarity of the thiazolo-triazole core (interplanar angles <1° between fused rings) .
Q. What preliminary biological activities have been reported for this class of compounds?
- Methodological Answer : Thiazolo-triazole derivatives exhibit anticancer (e.g., IC50 <10 µM in MCF-7 cells) and anti-inflammatory activity (COX-2/LOX-5 dual inhibition). Assays include MTT viability tests and enzyme inhibition studies (e.g., COX-2 ELISA) .
Advanced Research Questions
Q. How do substituent modifications (e.g., ethoxy vs. propoxy groups) impact biological activity and selectivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the 3-ethoxy-4-propoxy group with bulkier substituents (e.g., tert-butyl) to enhance hydrophobic binding. Test via in vitro kinase assays and molecular docking (e.g., AutoDock Vina) .
- Data Analysis : Compare IC50 values across derivatives; bulkier groups may improve potency but reduce solubility (logP >3.5) .
Q. How can synthetic yields and purity be systematically optimized?
- Methodological Answer :
- Design of Experiments (DoE) : Use fractional factorial design to test variables (solvent polarity, base strength, reaction time). For example, ethanol/NaOH at 80°C for 6 hours maximizes yield (68%) while minimizing byproducts .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMF/ethanol 1:1) .
Q. What mechanistic insights explain discrepancies in anticancer activity across similar derivatives?
- Methodological Answer :
- Mechanistic Studies : Perform apoptosis assays (Annexin V/PI staining) and ROS generation tests. Derivatives with electron-withdrawing groups (e.g., -Cl) may induce oxidative stress, while electron-donating groups (e.g., -OCH3) enhance mitochondrial membrane disruption .
- Contradiction Resolution : Cross-validate using CRISPR-mediated gene knockout (e.g., Bcl-2 or caspase-3) to identify pathway-specific effects .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
